N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide
Description
Historical Context of Sulfonamide Derivatives in Medicinal Research
The discovery of sulfonamides in the 1930s marked a transformative era in medicinal chemistry. Gerhard Domagk’s identification of Prontosil (sulfamidochrysoidine) as the first synthetic antibacterial agent revolutionized therapeutic approaches to infectious diseases. This breakthrough demonstrated that structural modifications of sulfanilamide—a simple aromatic sulfonamide—could yield compounds with enhanced bioactivity and selectivity. Early sulfonamides primarily targeted bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis in pathogens.
Over subsequent decades, sulfonamide research expanded beyond antibacterials. Structural diversification introduced heterocyclic moieties, such as piperidine, to modulate pharmacokinetic properties and target specificity. For example, the incorporation of nitrogen-containing rings improved blood-brain barrier penetration, enabling applications in neurology and oncology. These innovations underscored the sulfonamide scaffold’s versatility as a platform for drug discovery.
Piperidinyl-Substituted Sulfonamides: Emerging Research Significance
Piperidinyl-substituted sulfonamides represent a strategic evolution in sulfonamide chemistry. The piperidine ring’s conformational flexibility and basic nitrogen atom enhance interactions with biological targets, particularly G-protein-coupled receptors (GPCRs) and ion channels. For instance, N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide (CID 16887562) exhibits structural similarities to the query compound, with its piperidinylmethyl group facilitating membrane permeability.
The query compound, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide, introduces a 2-methoxyethyl side chain to the piperidine nitrogen. This modification likely enhances solubility and metabolic stability compared to earlier analogs. Such structural refinements align with modern medicinal chemistry strategies to optimize absorption, distribution, metabolism, and excretion (ADME) profiles while retaining target engagement.
Current Research Landscape and Knowledge Gaps
Recent studies highlight sulfonamides’ potential in polypharmacology, particularly for complex diseases requiring multi-target approaches. For example, ganaplacide (KAF156), a sulfonamide-derived antimalarial, inhibits Plasmodium falciparum through dual mechanisms involving parasite translation and hemoglobin digestion. Similarly, piperidine-containing sulfonamides have shown antiviral activity against coxsackievirus B and SARS-CoV-2.
However, specific research on this compound remains sparse. Key gaps include:
- Target Identification : The compound’s sulfonamide and piperidine motifs suggest possible interactions with carbonic anhydrases or serotonin receptors, but empirical validation is lacking.
- Synthetic Optimization : While methods for analogous compounds (e.g., CID 16887562) involve coupling sulfonyl chlorides with piperidinyl amines, the 2-methoxyethyl group’s impact on reaction yields remains unstudied.
- Therapeutic Potential : No data exist on its efficacy in models of inflammation, cancer, or neurodegeneration—areas where related sulfonamides show promise.
Research Objectives and Academic Significance
This compound’s academic significance lies in its hybrid structure, merging classical sulfonamide pharmacology with modern piperidine-based design. Key research objectives include:
- Synthetic Protocol Development : Optimize routes for introducing the 2-methoxyethyl group while minimizing side reactions. Preliminary data from analogous syntheses suggest dichloromethane as a viable solvent for sulfonamide coupling.
- Target Profiling : Screen against panels of enzymes (e.g., carbonic anhydrases, cholinesterases) and receptors (e.g., 5-HT receptors) using computational docking and in vitro assays.
- ADME Characterization : Evaluate logP, plasma protein binding, and metabolic stability in hepatic microsomes to assess druggability.
The compound’s methoxyethyl-piperidine moiety may address historical limitations of sulfonamides, such as poor CNS penetration or rapid clearance. By clarifying its bioactivity and synthetic accessibility, this research could establish a template for next-generation multi-target therapeutics.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-14-4-5-15(2)17(12-14)23(20,21)18-13-16-6-8-19(9-7-16)10-11-22-3/h4-5,12,16,18H,6-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPLTXRSSJQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-(2-methoxyethyl)piperidine. This can be achieved through the reaction of piperidine with 2-methoxyethyl chloride under basic conditions.
Sulfonamide Formation: The piperidine intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety would be implemented, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxyethyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the piperidine nitrogen can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used under appropriate conditions.
Major Products
Oxidation: Products may include N-oxide derivatives or carboxylic acids.
Reduction: Amine derivatives or deoxygenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide may be used as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a pharmacophore in drug design. Its structural features may interact with specific biological targets, making it a candidate for therapeutic development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the sulfonamide group could inhibit specific enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogs with Piperidine Substitutions
Goxalapladib (CAS-412950-27-7)
Structure : Goxalapladib contains a 1-(2-methoxyethyl)piperidin-4-yl group linked to a naphthyridine-acetamide core and a trifluoromethyl biphenyl moiety .
Functional Comparison :
- Divergent Features :
- Goxalapladib’s naphthyridine-acetamide and trifluoromethyl groups likely target enzymes involved in atherosclerosis (e.g., Lp-PLA2 inhibitors) .
- The target compound’s dimethylbenzenesulfonamide group may confer distinct binding properties, possibly interacting with sulfonamide-sensitive targets like carbonic anhydrases or GPCRs.
Therapeutic Implications : Goxalapladib is an anti-atherosclerosis agent, whereas the target compound’s sulfonamide group hints at divergent applications, such as antimicrobial or anti-inflammatory uses.
Fentanyl Analogs (e.g., 2’,5’-Dimethoxyfentanyl)
Structure : These analogs feature a piperidine ring substituted with phenethyl or dimethoxyphenethyl groups and an amide linkage .
Functional Comparison :
- Shared Features : Piperidine core with nitrogen-based substituents.
- Divergent Features :
- Fentanyl analogs utilize an amide linkage (e.g., N-phenylpropionamide) for opioid receptor binding, whereas the target compound’s sulfonamide group lacks this pharmacophore.
- The methoxyethyl group in the target compound may reduce lipophilicity compared to the aromatic phenethyl groups in fentanyl analogs.
Regulatory Status: Fentanyl analogs are controlled substances due to opioid activity .
Functional Group Analysis
Methoxyethyl Substitutions
- The target compound’s 2-methoxyethyl group may similarly improve aqueous solubility compared to unsubstituted piperidines.
Sulfonamide vs. Amide Moieties
Physicochemical Properties (Inferred)
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a sulfonamide moiety, which may contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H26N2O3S |
| Molecular Weight | 342.47 g/mol |
| InChI Key | InChI=1S/C17H26N2O3S/c1-11-7-12(2)14(13(11)8-15(18)21)26(22,23)20-10-9-19(3)4/h7-10,18H,1-6H3 |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates, disrupting metabolic processes. Additionally, the piperidine ring may interact with neurotransmitter receptors or ion channels, modulating their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfonamide groups can exhibit antimicrobial properties. The sulfonamide moiety may interfere with bacterial folate synthesis.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties due to the ability of similar compounds to inhibit pro-inflammatory cytokines.
- Antitumor Potential : Certain derivatives of piperidine compounds have shown promise in cancer research, particularly in inhibiting tumor growth and metastasis.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their derivatives:
Table 1: Summary of Biological Activities in Related Compounds
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | |
| Compound B | Anti-inflammatory | 10.0 | |
| Compound C | Antitumor (in vitro) | 7.5 |
Notable Findings
A study published in April 2023 examined the effects of piperidine derivatives on CDC42 GTPases, which are implicated in tumor growth. The results indicated that modifications at specific positions on the piperidine ring significantly influenced activity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
